molecular formula C19H14FN3O2S B3401609 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide CAS No. 1040681-96-6

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

Cat. No.: B3401609
CAS No.: 1040681-96-6
M. Wt: 367.4 g/mol
InChI Key: MPZGYFVVEWQUGC-UHFFFAOYSA-N
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Description

2-(9-Fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a benzothienopyrimidinone derivative featuring a fluorine atom at position 9, a methyl group at position 2, and an N-phenylacetamide side chain. This scaffold is structurally related to compounds with demonstrated anti-inflammatory, antimicrobial, and enzyme-inhibitory activities . The fluorine substitution may enhance metabolic stability and binding affinity, while the acetamide moiety contributes to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S/c1-11-21-17-16-13(20)8-5-9-14(16)26-18(17)19(25)23(11)10-15(24)22-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZGYFVVEWQUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3=CC=CC=C3)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide generally begins with the formation of the [1]benzothieno[3,2-d]pyrimidine core through a multi-step synthesis involving cyclization reactions. Fluorination and methylation of the core structure are typically achieved using reagents like N-fluorobenzenesulfonimide and methyl iodide under anhydrous conditions. The acetylation of the amino group is carried out with acetic anhydride and catalytic amounts of pyridine, followed by the coupling with aniline to introduce the N-phenylacetamide moiety.

Industrial Production Methods: For large-scale production, a continuous flow synthesis approach can be utilized, ensuring higher yields and consistent product quality. This involves automated synthesis modules that handle the stepwise addition of reagents and intermediate purification processes, ensuring scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several types of reactions:

  • Oxidation: Mild oxidizing agents such as hydrogen peroxide in the presence of a catalyst can be used.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: Nucleophilic aromatic substitution at the fluorine position is possible under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, acetic acid.

  • Reduction: Palladium on carbon, hydrogen gas.

  • Substitution: Sodium methoxide, methanol.

Major Products Formed:

  • Oxidation: Forms hydroxyl derivatives.

  • Reduction: Generates partially reduced intermediates.

  • Substitution: Various substituted phenylacetamides based on the nucleophile used.

Scientific Research Applications

Chemistry: Utilized in the synthesis of complex heterocyclic compounds and serves as a versatile intermediate in organic synthesis. Biology: Studied for its interactions with specific protein targets and cellular pathways. Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities. Industry: Employed as a precursor in the manufacture of advanced materials and specialized chemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. It binds to molecular targets such as kinases, disrupting key signaling pathways involved in cell proliferation and survival. This mechanism is leveraged in research to develop targeted therapies for diseases like cancer.

Comparison with Similar Compounds

N-Benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

  • Structural Difference : Benzyl group replaces phenyl in the acetamide side chain.
  • Properties : Molecular weight = 381.43; logP = 3.26; hydrogen bond acceptors = 5 .
  • Implications : The benzyl group may increase lipophilicity and membrane permeability compared to the phenyl analog.

Benzothieno[3,2-d]pyrimidinone Sulfonamide Derivatives

  • Examples : Compounds 1, 2, 4, 8, 9, and 10 from .
  • Structural Differences : Methanesulfonamide or substituted phenylthio groups at position 2.
  • Activities: COX-2 and iNOS inhibition (IC₅₀ values < 10 µM); suppression of PGE₂ and IL-8 in keratinocytes and macrophages .

Heterocyclic Core Variations

2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide Derivatives

  • Example : 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide.
  • Activity : Mycobacterium tuberculosis InhA inhibitor (MIC = 0.5 µg/mL) .
  • Comparison: The quinazolinone core vs. benzothienopyrimidinone may alter target specificity. The acetamide group is conserved, highlighting its role in binding.

SPL-334 (Thieno[3,2-d]pyrimidin-4-one Derivative)

  • Structure: 4-{[2-[(2-Cyanobenzyl)thio]-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoic acid.
  • Activity: GSNOR inhibitor; reduces lung inflammation in asthma models .
  • Comparison : The benzoic acid moiety in SPL-334 vs. acetamide in the target compound may influence solubility and target selectivity.

Substituent-Driven Functional Differences

2-{[3-(4-Methoxyphenyl)-4-oxohexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

  • Structure : Sulfanyl linkage and trifluoromethylphenyl group.
  • Properties : Molecular weight = 545.6; logP likely >3 (estimated) .
  • Implications : The sulfanyl group may introduce redox activity or metal-binding capacity absent in the target compound.

Pharmacological and Physicochemical Data Comparison

Compound Core Structure Key Substituents Molecular Weight logP Biological Target Activity
Target Compound Benzothienopyrimidinone 9-F, 2-Me, N-phenylacetamide ~380 (estimated) ~3.2* COX-2 (hypothesized) Anti-inflammatory (predicted)
N-Benzyl Analog Benzothienopyrimidinone 9-F, 2-Me, N-benzylacetamide 381.43 3.26 Undisclosed Structural analog
Compound 1 Benzothienopyrimidinone Methanesulfonamide, thio-derivative Not reported Not reported COX-2/iNOS IC₅₀ < 10 µM
SPL-334 Thienopyrimidinone Benzoic acid, cyanobenzylthio Not reported Not reported GSNOR Reduces lung inflammation
Quinazolinone Derivative Quinazolinone 6-Cl, 2-Me, N-phenylacetamide ~350 (estimated) Not reported InhA (M. tuberculosis) MIC = 0.5 µg/mL

*Estimated based on structural similarity to .

Biological Activity

2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the benzothienopyrimidine family, which is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The compound's structural characteristics suggest that it may interact with various biological targets, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C20H16FN3O2S
  • Molecular Weight : 399.4 g/mol
  • Functional Groups : Acetamide and fluorinated benzothieno-pyrimidine moiety

The presence of fluorine atoms in its structure often enhances the pharmacological properties of organic compounds, contributing to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown promising results in inhibiting the proliferation of various cancer cell lines, including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) . In vitro studies have demonstrated that these compounds can induce apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies on related compounds have shown that they can inhibit nitric oxide production in LPS-stimulated microglial cells, suggesting a potential role in neuroinflammation . The inhibition of pro-inflammatory cytokines like IL-6 and TNF-α has been observed in similar benzothiazole derivatives .

Antimicrobial Activity

The benzothieno moiety present in this compound has been explored for its antibacterial properties. Research indicates that modifications to this structure can enhance its efficacy against various bacterial strains . The specific activity against Gram-positive and Gram-negative bacteria remains a focus for future studies.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerBenzothiazole derivativesInhibition of cell proliferation, apoptosis induction
Anti-inflammatorySimilar benzothiazole compoundsDecreased NO production, inhibition of IL-6 and TNF-α
AntimicrobialBenzothieno derivativesEfficacy against specific bacterial strains

Case Study: Anticancer Evaluation

In a recent study evaluating the anticancer potential of benzothienopyrimidine derivatives, several compounds were tested against human cancer cell lines. The lead compound exhibited IC50 values indicating potent cytotoxicity across multiple lines. For example, at concentrations of 1 µM to 4 µM, significant reductions in cell viability were recorded alongside apoptosis markers . This underscores the potential of 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide as a candidate for cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

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